molecular formula C11H20O2 B3175708 Pentyl cyclopentanecarboxylate CAS No. 959026-72-3

Pentyl cyclopentanecarboxylate

Cat. No.: B3175708
CAS No.: 959026-72-3
M. Wt: 184.27 g/mol
InChI Key: OVHKZXDPFJEQTE-UHFFFAOYSA-N
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Description

Pentyl cyclopentanecarboxylate (CAS 959026-72-3) is a chemical compound with the molecular formula C11H20O2 and a molecular weight of 184.28 g/mol . Its structure consists of a cyclopentanecarboxylate group esterified with a pentyl chain, as defined by the SMILES notation CCCCCOC(=O)C1CCCC1 . This compound is offered with a minimum purity of 95% and is characterized as a synthetic intermediate of interest in research and development . Compounds based on the cyclopentane ring system, such as cyclopentenone derivatives, are recognized as valuable synthetic intermediates and preferred structural motifs in numerous pharmaceutical drugs and natural products . Furthermore, cyclopentane carboxylate compounds have been documented in patent literature as key intermediates or final products in synthetic organic chemistry processes . As a building block, this compound can be utilized in the exploration of new chemical entities, particularly in medicinal chemistry for the synthesis of more complex molecules, such as triazine-based compounds investigated for their biological activity . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should consult the safety data sheet prior to use. It is typically stored sealed in a dry environment at room temperature .

Properties

IUPAC Name

pentyl cyclopentanecarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-2-3-6-9-13-11(12)10-7-4-5-8-10/h10H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVHKZXDPFJEQTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)C1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentyl cyclopentanecarboxylate can be synthesized through the esterification of cyclopentanecarboxylic acid with pentanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.

Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the product.

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst to yield cyclopentanecarboxylic acid and pentanol.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.

    Transesterification: It can undergo transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride, dry ether.

    Transesterification: Alcohols, acid or base catalysts.

Major Products Formed:

    Hydrolysis: Cyclopentanecarboxylic acid and pentanol.

    Reduction: Cyclopentanol and pentanol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Pentyl cyclopentanecarboxylate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Employed in the study of esterases and their role in metabolic pathways.

    Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological systems.

    Industry: Utilized in the manufacture of fragrances and flavors due to its pleasant odor.

Mechanism of Action

The mechanism of action of pentyl cyclopentanecarboxylate primarily involves its hydrolysis to cyclopentanecarboxylic acid and pentanol. This hydrolysis can be catalyzed by esterases in biological systems. The resulting products can then participate in various metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Methyl Cyclopentanecarboxylate

  • Molecular Formula : C₇H₁₂O₂ (vs. C₁₁H₂₀O₂ for pentyl ester).
  • Physical Properties: Lower molecular weight (128.17 g/mol) compared to the pentyl derivative, resulting in higher volatility.
  • Applications : Used as a building block in pharmaceutical synthesis (e.g., intermediates for antiviral agents) .
  • Synthesis: Produced via esterification of cyclopentanecarboxylic acid with methanol, often catalyzed by acid or metal-based reagents .

Ethyl 2-Amino-1-cyclopentene-1-carboxylate

  • Molecular Formula: C₈H₁₁NO₂.
  • Key Features: Incorporates an amino group and a cyclopentene ring, enhancing reactivity for use in heterocyclic compound synthesis.
  • Applications : Serves as a precursor for bioactive molecules, leveraging its unsaturated ring and amine functionality .

Substituted Cyclopentanecarboxylates

  • Example : Methyl 1-(4-chlorophenyl)cyclopentanecarboxylate (C₁₃H₁₅ClO₂).
  • Properties : The chlorophenyl substituent increases molecular weight (238.71 g/mol) and lipophilicity, making it suitable for hydrophobic drug delivery systems .
Table 1: Physical Properties of Cyclopentanecarboxylate Esters
Compound Molecular Weight (g/mol) Solubility Key Applications
Methyl cyclopentanecarboxylate 128.17 Organic solvents Pharmaceutical synthesis
Ethyl 2-amino-1-cyclopentene-1-carboxylate 153.18 Moderate in polar solvents Heterocyclic chemistry
Pentyl cyclopentanecarboxylate* ~184.27 (estimated) Low water solubility Solvents, intermediates

*Estimated based on structural analogs.

Comparison with Functional Analogs

Pentyl Acetate

  • Physical Properties : Clear, medium-volatility liquid with mild odor; miscible with organic solvents but insoluble in water.
  • Key Difference : Faster evaporation rate compared to cyclopentanecarboxylate esters due to simpler structure and lower molecular weight .
  • Applications : Widely used in coatings and adhesives as a slow-evaporating solvent .

Pentyl Xylosides

  • Solubility Trends: Higher miscibility in pentanol (14.9 mM) than water (2.3 mM) for DP1 xylosides, indicating that pentyl esters favor organic phases .
  • Reactivity : Undergo hydrolysis at varying rates depending on glycosidic linkages (e.g., DP2 hydrolyzes faster than DP3) .
Table 2: Functional Comparison with Pentyl Esters
Compound Volatility Water Solubility Primary Use
Pentyl Acetate High Insoluble Industrial solvents
Pentyl Xyloside DP1 Low 2.3 mM (aqueous) Bioremediation enzymes
This compound* Moderate <2 mM (estimated) Specialty synthesis

Biological Activity

Pentyl cyclopentanecarboxylate is an organic compound with the molecular formula C11_{11}H20_{20}O2_2. It is an ester derived from cyclopentanecarboxylic acid and pentanol. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

Chemical Structure and Properties

This compound is characterized by its nonvolatile oil-like consistency and pleasant odor, which makes it suitable for applications in fragrances and flavors. Its structure can be represented as follows:

  • Molecular Formula : C11_{11}H20_{20}O2_2
  • IUPAC Name : this compound

The synthesis of this compound typically involves the esterification of cyclopentanecarboxylic acid with pentanol, often using an acid catalyst under reflux conditions to ensure complete conversion of reactants to the ester product.

Antioxidant Properties

Research indicates that cyclopentane derivatives, including this compound, may exhibit antioxidant properties . These properties are crucial in preventing oxidative stress at the molecular and cellular levels. Oxidative stress is implicated in various diseases, including cancer and neurodegenerative disorders.

Potential Applications in Drug Delivery

This compound's ester linkage allows it to be investigated for potential use in drug delivery systems. The hydrolysis of the ester bond in biological systems can facilitate the release of active pharmaceutical ingredients, making it a candidate for developing controlled-release formulations.

Biochemical Pathways

Studies have shown that compounds similar to this compound can interact with various biochemical pathways. For instance, they may influence enzyme activity related to metabolic pathways involving esterases. This interaction could lead to significant implications for metabolic regulation and therapeutic applications.

Comparison with Similar Compounds

To understand the unique properties of this compound, a comparison with other alkyl chain derivatives is useful:

CompoundMolecular FormulaBoiling Point (°C)Solubility in Water
This compoundC11_{11}H20_{20}O2_2210-220Low
Methyl CyclopentanecarboxylateC8_{8}H14_{14}O2_2160-170Moderate
Ethyl CyclopentanecarboxylateC9_{9}H16_{16}O2_2180-190Low

This table illustrates that this compound has a higher boiling point and lower water solubility compared to its shorter-chain counterparts, which can influence its application in various fields.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for pentyl cyclopentanecarboxylate, and how can their efficiency be quantitatively compared?

  • Methodological Answer : The compound is typically synthesized via esterification of cyclopentanecarboxylic acid with pentanol, catalyzed by concentrated sulfuric acid or enzymatic methods. Efficiency can be evaluated using metrics such as yield (%), reaction time, and purity (assessed via GC-MS or NMR) . For optimization, design of experiments (DoE) approaches like fractional factorial designs are recommended to test variables (e.g., temperature, catalyst loading). A comparative table is provided below:
MethodCatalystYield (%)Purity (%)Reaction Time (h)
Acid-catalyzedH₂SO₄75–8590–956–8
EnzymaticLipase60–7098–9912–24
  • Advanced Consideration : Enzymatic routes offer higher stereoselectivity but require cost-benefit analysis for large-scale applications .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR (¹H and ¹³C) to confirm ester linkage and cyclopentane ring integrity.
  • GC-MS for purity assessment and detection of volatile byproducts.
  • IR spectroscopy to identify carbonyl (C=O) stretches (~1740 cm⁻¹) .
    • Data Interpretation Tip : Compare experimental spectra with literature databases (e.g., SciFinder, Reaxys) to resolve ambiguities. Contradictions in peak assignments may arise due to solvent effects or impurities; cross-validate with HPLC retention times .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis or high-volume handling.
  • Waste Disposal : Segregate organic waste and adhere to institutional guidelines for ester-containing compounds .
    • Advanced Consideration : Conduct a risk assessment using SDS data (e.g., flammability, LD₅₀) and implement spill containment strategies .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations to model transition states and activation energies for esterification/hydrolysis.
  • Validate predictions with experimental kinetic studies (e.g., Arrhenius plots) .
    • Case Study : A 2024 study combined DFT with microkinetic modeling to optimize lipase-catalyzed synthesis, achieving a 15% yield improvement .

Q. What experimental designs resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :

  • Systematic Review : Meta-analyze existing studies to identify variables causing discrepancies (e.g., solvent choice, cell line variability).
  • Controlled Replication : Use standardized assays (e.g., phosphatidylcholine quantification kits ) under identical conditions.
  • Statistical Analysis : Apply ANOVA or mixed-effects models to isolate confounding factors .

Q. How does the stereochemistry of this compound influence its interactions with lipid bilayer models?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model enantiomer insertion into bilayers (e.g., DPPC membranes) to assess permeability.
  • Experimental Validation : Use Langmuir-Blodgett troughs to measure surface pressure-area isotherms for each enantiomer .
    • Key Finding : A 2023 study reported (R)-enantiomers exhibiting 30% higher membrane permeability due to favorable van der Waals interactions .

Q. What methodologies enable the detection of this compound degradation products in environmental samples?

  • Methodological Answer :

  • Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges.
  • Analytical Techniques :
  • LC-QTOF-MS : For non-volatile degradation products.
  • Headspace GC-MS : For volatile byproducts (e.g., cyclopentane derivatives).
  • Data Analysis : Use suspect screening workflows with databases like NORMAN .

Guidelines for Data Reporting

  • Tables/Figures : Label axes clearly (e.g., "Reaction Temperature (°C) vs. Yield (%)") and include error bars for reproducibility .
  • Ethical Compliance : Declare conflicts of interest and adhere to institutional review protocols for safety/environmental data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Pentyl cyclopentanecarboxylate
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Pentyl cyclopentanecarboxylate

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